8-(2-bromobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(2-bromobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a bromobenzoyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-bromobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This intermediate can then be further functionalized to introduce the bromobenzoyl and pyrazolyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow microreactors for more efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
8-(2-bromobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromobenzoyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoyl compounds.
Scientific Research Applications
8-(2-bromobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-(2-bromobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromobenzoyl group can form covalent bonds with active sites, while the pyrazolyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in similar applications.
2-azabicyclo[2.2.1]heptanes: Compounds with a similar bicyclic core structure.
Uniqueness
8-(2-bromobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to the combination of its bicyclic core with the bromobenzoyl and pyrazolyl groups. This unique structure allows for a diverse range of chemical reactions and interactions, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2-bromophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c18-16-5-2-1-4-15(16)17(22)21-12-6-7-13(21)11-14(10-12)20-9-3-8-19-20/h1-5,8-9,12-14H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPIELSOWWVODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC=C3Br)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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